molecular formula C15H13NO3S B2757171 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid CAS No. 1712798-20-3

2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2757171
CAS RN: 1712798-20-3
M. Wt: 287.33
InChI Key: MYKJFINNCXJLGQ-UHFFFAOYSA-N
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Description

The compound “2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains a benzofuran moiety . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This compound is part of a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran compounds involves several steps. For example, a new series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized by the reaction of 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid with various substituted phenols and secondary amines using ethyl-(N′,N′-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) as a coupling agent .


Molecular Structure Analysis

The molecular structure of benzofuran compounds can be analyzed using various spectroscopic techniques. For instance, the synthesized products were characterized by FTIR, 1H-, 13C- and 1H-13C HMQC NMR spectroscopic analysis and their 3D structures were confirmed by single-crystal X-ray diffraction studies .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can be determined using various analytical techniques. For example, the melting point, yield, and FTIR spectrum of a benzofuran compound can be determined .

Scientific Research Applications

Benzofuro[3,2-c]pyridine Synthesis and Coordination Reactions

The synthesis of benzofuro[3,2-c]pyridine derivatives, which involve 1-Benzofuran-2-yl compounds, has been studied. These compounds exhibit potential in forming complexes with metal ions like Cu(II) and are noted for their high thermal stability. This application is significant in the field of coordination chemistry and materials science (Mojumdar, Šimon, & Krutošíková, 2009).

Synthesis of Biological Agents

A synthesis protocol for thiazolyl and thiazolidinone derivatives, which include 1-Benzofuran-2-yl as a key component, has been developed. These compounds have been characterized and screened for their antimicrobial and analgesic activity, highlighting their potential use in medicinal chemistry (Bhovi K. Venkatesh, Bodke, & Biradar, 2010).

Fluorescent Probe Development

The creation of fluorescent probes using benzofuran derivatives, including 2-(1-Benzofuran-2-yl) quinolines, has been investigated. These compounds show promise as fluorescent materials due to their emission of green light and high quantum yield in various solvents (Bodke, Shankerrao, & Harishkumar, 2013).

Supramolecular Interaction Synthons

The study of 1-Benzofuran-2,3-dicarboxylic acid and its derivatives focuses on their ability to form supramolecular adducts with organic and inorganic cations. This research is pivotal in the field of supramolecular chemistry, highlighting the potential for designing new materials and catalysts (Koner & Goldberg, 2009).

Diversity-Oriented Synthesis

Research on benzofuran scaffolds, including 1-Benzofuran-2-yl derivatives, has led to the development of diverse synthetic protocols for compounds with potential biological activity. This area of research is significant for drug discovery and development (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).

Molecular Docking and Biological Activities

The study of benzofuran-carboxylic acids derivatives, including their structural, spectroscopic properties, and molecular docking analysis, offers insights into their potential as inhibitors against cancer and microbial diseases. This research contributes significantly to the field of pharmaceutical chemistry and drug design (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & Issaoui, 2020).

Safety and Hazards

The safety and hazards of benzofuran compounds depend on their specific structures and properties. It’s important to consult official sources for accurate information .

Future Directions

Given the wide range of biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new synthesis methods, exploring further biological activities, and designing new drugs based on benzofuran scaffolds .

properties

IUPAC Name

2-(1-benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-2-5-10-13(15(17)18)20-14(16-10)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8H,2,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKJFINNCXJLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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